Product packaging for 3-Phenylallyl phenyl sulfone(Cat. No.:CAS No. 20605-46-3)

3-Phenylallyl phenyl sulfone

Cat. No.: B14697915
CAS No.: 20605-46-3
M. Wt: 258.3 g/mol
InChI Key: AWOQCRQDXFVJPL-UHFFFAOYSA-N
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Description

General Overview of Allylic Sulfone Reactivity and Synthetic Utility

Allylic sulfones serve as valuable intermediates in organic synthesis due to the multifaceted reactivity of the allyl and sulfonyl moieties. nih.govmdpi.com The sulfonyl group, being a strong electron-withdrawing group, acidifies the α-protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation and addition to carbonyl compounds.

Furthermore, the sulfonyl group can act as a good leaving group in nucleophilic substitution and elimination reactions. chem-station.com Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the functionalization of allylic sulfones. rsc.orgnih.govscilit.com These reactions often proceed through a π-allyl palladium intermediate, enabling a range of transformations. rsc.orgnih.gov

The synthetic utility of allylic sulfones is vast. They are key precursors in the synthesis of alkenes, including the renowned Julia-Kocienski olefination. organicreactions.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction allows for the stereoselective formation of double bonds, a crucial process in the construction of many natural products and biologically active molecules. wikipedia.orgalfa-chemistry.com

Significance of Sulfonyl Functional Groups in Modern Organic Chemistry

The sulfonyl group (-SO₂-) is a cornerstone of modern organic chemistry, imparting unique chemical and physical properties to the molecules that contain it. fiveable.meontosight.aiontosight.ai Its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms and functional groups. fiveable.meontosight.ai This property is harnessed in various synthetic strategies, including the activation of neighboring positions for nucleophilic attack and the stabilization of adjacent carbanions. fiveable.me

Beyond its role in reactivity, the sulfonyl group is a common feature in a vast number of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its presence can enhance the biological activity and metabolic stability of a molecule. Sulfonamides, for instance, are a well-known class of antibacterial drugs. The sulfonyl group is also frequently employed as a protecting group for amines and alcohols due to its stability under a range of reaction conditions and its ability to be selectively removed when needed. chem-station.comfiveable.me

The introduction of a sulfonyl group can also modify the physical properties of a compound, such as its solubility. fiveable.me For example, the incorporation of a sulfonyl group can increase the water solubility of organic molecules, which is often a desirable characteristic for biological applications. fiveable.me

Historical Development and Evolution of Research on Allylic Sulfones

The study of sulfone chemistry has a rich history, with the first synthesis of sulfonyl compounds dating back to the 19th century. ontosight.ai However, the specific focus on allylic sulfones as versatile synthetic intermediates gained significant momentum in the latter half of the 20th century. A pivotal moment in this evolution was the development of the Julia olefination in 1973 by Marc Julia and Jean-Marc Paris, which utilized phenyl sulfones to create alkenes. wikipedia.orgalfa-chemistry.com This discovery opened the door to new possibilities in alkene synthesis.

Further advancements led to the modified Julia olefination and the highly regarded Julia-Kocienski olefination. alfa-chemistry.comorganic-chemistry.org The latter, developed in the 1990s, offered a more streamlined, one-pot procedure with improved stereoselectivity, solidifying the importance of allylic sulfones in synthetic chemistry. alfa-chemistry.comorganic-chemistry.orgoregonstate.edu

In recent decades, research has continued to expand the synthetic repertoire of allylic sulfones. The advent of transition metal catalysis, particularly palladium-catalyzed reactions, has provided even more sophisticated methods for their synthesis and transformation. nih.govscilit.comrsc.org These modern techniques offer high levels of regio- and stereoselectivity, further enhancing the utility of allylic sulfones in the synthesis of complex target molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2S B14697915 3-Phenylallyl phenyl sulfone CAS No. 20605-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOQCRQDXFVJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271744
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20605-46-3
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20605-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3-Phenyl-2-propen-1-yl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity Pathways of 3 Phenylallyl Phenyl Sulfone Systems

Sigmatropic Rearrangements of Allylic Sulfones

Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of allylic sulfones, these rearrangements can lead to isomerization and the formation of new carbon-sulfur and carbon-carbon bonds.

The rsc.orgrsc.org-sigmatropic rearrangement of a phenylsulfonyl group in an allylic system, such as 3-phenylallyl phenyl sulfone, involves the migration of the sulfonyl group from one end of the allyl framework to the other. While the direct rsc.orgrsc.org-shift of a sulfonyl group is a subject of ongoing investigation, insights can be drawn from related systems. For instance, the rearrangement of allylic sulfinates to allylic sulfones is a well-documented process that often proceeds via a rsc.orgstereoelectronics.org-sigmatropic shift, highlighting the propensity of sulfur-containing functional groups to undergo such migrations.

The thermal rsc.orgrsc.org-rearrangement of allylic sulfones is generally considered a high-energy process. According to Woodward-Hoffmann rules, a thermal suprafacial rsc.orgrsc.org-shift is symmetry-forbidden, while an antarafacial shift, though symmetry-allowed, is often sterically prohibitive in acyclic systems. stereoelectronics.org However, the presence of the phenyl groups in this compound may influence the stability of potential intermediates and transition states, possibly opening up alternative pathways.

Thermal Pathways: The thermal behavior of allylic sulfones can be complex, often leading to decomposition at elevated temperatures. mdpi.comresearchgate.net Studies on the thermal decomposition of related aromatic sulfones indicate that cleavage of the carbon-sulfur bond is a primary degradation pathway. mdpi.comresearchgate.net For this compound, heating could potentially lead to homolytic cleavage of the C-S bond, generating a phenylsulfonyl radical and a 3-phenylallyl radical. Recombination of these radicals could lead to the rearranged product, although this would proceed through a non-concerted radical mechanism rather than a true pericyclic sigmatropic shift.

Photochemical Pathways: Photochemical conditions can provide an alternative avenue for sigmatropic rearrangements. aklectures.comyoutube.com According to frontier molecular orbital theory, a photochemical rsc.orgrsc.org-sigmatropic shift is a symmetry-allowed suprafacial process. stereoelectronics.org Irradiation of this compound with UV light could excite the molecule to an electronic state where the migration of the phenylsulfonyl group becomes a favorable process. stereoelectronics.orgaklectures.comyoutube.com This pathway would likely involve the formation of a diradical intermediate, followed by recombination to yield the isomerized product. The efficiency and outcome of such a reaction would be dependent on the photophysical properties of the molecule and the stability of the intermediates formed.

The presence of an acid catalyst can significantly alter the reactivity of allylic sulfones. In the case of this compound, protonation of the sulfonyl oxygen atoms could increase the electrophilicity of the sulfur atom, potentially facilitating a rearrangement. However, a more likely scenario involves the protonation of the double bond, leading to the formation of a carbocationic intermediate. mdpi.com

The stability of the resulting carbocation would be a key determinant of the reaction pathway. For this compound, protonation could lead to a secondary carbocation stabilized by the adjacent phenyl group. Subsequent loss of the phenylsulfonyl group and re-addition at a different position of the allylic cation could result in a rearranged product. This pathway, however, is mechanistically distinct from a concerted sigmatropic rearrangement and is better described as an addition-elimination process. Studies on the acid-catalyzed rearrangement of substituted allyl phenyl sulfides have shown that such reactions can proceed via an allyl cation. rsc.org

Radical chain mechanisms have been identified as a significant pathway for the rearrangement of allylic sulfones, particularly in the presence of radical initiators or under thermal/photochemical conditions that favor homolytic bond cleavage. rsc.orgrsc.org The reaction is thought to proceed via an addition-elimination of a sulfonyl radical (ArSO₂•). rsc.org

The key steps in a radical-induced 1,3-rearrangement of this compound would be:

Initiation: Generation of a phenylsulfonyl radical from a suitable initiator or through thermal/photochemical cleavage.

Propagation:

Addition of the phenylsulfonyl radical to the double bond of this compound.

The resulting radical intermediate undergoes fragmentation, eliminating a phenylsulfonyl radical and forming a rearranged allylic sulfone.

Termination: Combination of radical species.

This mechanism has been supported by crossover experiments and has been shown to be quite general for a variety of unsaturated allylic sulfones. rsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity of this compound Motifs

The presence of the electron-withdrawing phenylsulfonyl group and the reactive allylic system endows this compound with both nucleophilic and electrophilic character, making it a versatile building block in organic synthesis.

The protons on the carbon atom alpha to the sulfonyl group in allylic sulfones are acidic and can be removed by a strong base to form a resonance-stabilized carbanion. nih.gov In the case of this compound, deprotonation at the α-position generates an allylic anion.

The subsequent alkylation of this anion is a powerful tool for carbon-carbon bond formation. The regioselectivity of the alkylation (i.e., whether the new alkyl group attaches to the α or γ position of the allylic system) is a critical aspect and is influenced by several factors, including the nature of the base, the electrophile, the solvent, and the counterion.

Generally, alkylation at the α-position is favored under conditions that promote kinetic control (e.g., low temperatures, strong, non-coordinating bases). This is because the negative charge is more localized on the α-carbon. Conversely, thermodynamic control, often achieved at higher temperatures or with weaker bases, can lead to a greater proportion of the γ-alkylation product, which is often the more thermodynamically stable isomer. The steric hindrance of both the allylic sulfone and the incoming electrophile also plays a significant role in determining the regiochemical outcome.

Table 1: Factors Influencing Regioselectivity in the Alkylation of Allylic Sulfone Anions

FactorInfluence on RegioselectivityRationale
Temperature Lower temperatures favor α-alkylation (kinetic product).At lower temperatures, the reaction is under kinetic control, and the electrophile attacks the site of highest electron density, which is typically the α-carbon.
Base/Counterion Harder counterions (e.g., Li⁺) tend to favor α-alkylation.The lithium cation can coordinate to the sulfonyl oxygens, holding the negative charge closer to the α-position.
Electrophile Sterically less demanding electrophiles may favor α-alkylation.Larger electrophiles may experience steric hindrance at the more substituted α-position, leading to a preference for γ-attack.
Solvent Polar aprotic solvents can influence ion pairing and thus regioselectivity.Solvents that can effectively solvate the counterion may lead to a more "free" anion, potentially altering the regiochemical preference.

This ability to be selectively functionalized at either the α or γ position makes this compound and related allylic sulfones valuable intermediates in the synthesis of complex organic molecules.

Electrocatalytic Additions to Vinyl Sulfone Derivatives

Electrocatalytic methods offer a powerful and efficient approach for the formation of carbon-carbon bonds. In the context of this compound, electrogenerated bases (EGBs) have been shown to catalyze the addition of the allylic sulfone to various electron-deficient alkenes, including vinyl sulfones. These reactions are highly efficient, proceeding with high yields and selectivity.

The process is initiated by the electrochemical reduction of a suitable probase, or in some cases the reactant itself, to generate a strong base. This base then deprotonates the this compound at the α-carbon, forming a stabilized carbanion. This nucleophilic carbanion then undergoes a Michael-type addition to the electron-deficient vinyl sulfone.

A notable feature of these electrocatalytic additions is the formation of bis-adducts, where one molecule of this compound adds to two molecules of the vinyl sulfone. acs.org This occurs in a consecutive and linear fashion, highlighting the high reactivity and selectivity of the electrogenerated base and the resulting carbanion. acs.org The use of tetraalkylammonium salts as electrolytes is crucial for generating highly reactive EGBs that facilitate these transformations. acs.org

For instance, the electrocatalytic addition of allyl phenyl sulfone to a range of vinyl sulfones results in 1:2 adducts in yields of 90-94%. acs.org When divinylsulfone is used as the substrate, a novel cyclization product is formed, demonstrating the versatility of this methodology. acs.org

Characterization of Conjugate Addition Processes and Intermediates

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, the generation of a carbanion at the α-position allows for its participation as a nucleophile in Michael additions. The resulting intermediates and the stereochemical outcome of these reactions are of significant interest.

The addition of the lithiated carbanion of an allyl sulfone to an α,β-unsaturated ester proceeds in a highly regioselective manner, with the nucleophilic attack occurring exclusively at the α-phenylsulfonyl terminus of the allylic carbanion. This leads to the formation of an enolate intermediate. Subsequent protonation or reaction with an electrophile can then afford the final product.

The stereoselectivity of these conjugate additions is often high and can be controlled by the reaction conditions and the nature of the substrates. For example, in Michael-Initiated Ring Closure (MIRC) reactions, the addition of a lithiated bromoallyl sulfone to an ethyl crotonate derivative leads to the formation of a trisubstituted methylenecyclopentane (B75326) with complete stereoselectivity at the three newly formed stereogenic centers. This high diastereoselectivity is attributed to the chelation of the lithium ion with the oxygen atoms of both the sulfone and the ester carbonyl groups, which creates a rigid transition state.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions of this compound derivatives provide access to a variety of cyclic and polycyclic structures, which are important motifs in many biologically active molecules and natural products.

Alkenyl-substituted allylic sulfones can undergo a tandem 1,3-rearrangement and cyclization process, typically initiated by radical species. rsc.org This reaction sequence involves the migration of the phenylsulfonyl group and subsequent intramolecular cyclization.

The reaction is believed to proceed via a radical chain mechanism. rsc.org An initiating radical adds to the sulfonyl group, leading to the formation of an intermediate radical. This is followed by the elimination of an arylsulfonyl radical (ArSO₂•), which then adds to the terminal position of the allylic system, effecting a 1,3-rearrangement. The newly formed allylic radical can then undergo an intramolecular cyclization onto the tethered alkenyl group to form a cyclic sulfone. The scope of this reaction is quite general and has been explored with various substituted substrates. rsc.org

The intramolecular hydroarylation of α-phenylallyl β-ketosulfones offers a direct and atom-economical route to synthesize sulfonyl-containing benzocycles, such as 1-benzosuberones and 1-tetralones. rsc.orgrsc.orgresearchgate.net These reactions are often catalyzed by Lewis acids, with indium(III) triflate (In(OTf)₃) being a particularly effective catalyst. rsc.orgrsc.orgresearchgate.net

The proposed mechanism for the In(OTf)₃-catalyzed reaction involves the initial coordination of the Lewis acid to the allylic alcohol precursor, which facilitates the formation of a benzylic carbocation. rsc.org An intramolecular electrophilic attack of this carbocation onto the tethered aryl ring then occurs, leading to the formation of the cyclic product. Subsequent deprotonation regenerates the aromaticity and the catalyst. rsc.org

The regioselectivity of the cyclization is influenced by the substitution pattern on the aromatic ring. Electron-donating groups on the aryl ring promote the intramolecular electrophilic annulation. rsc.org The nature of the phenylallyl group also plays a role; for instance, substrates with a 2-phenylallyl group tend to form 1-tetralones, while those with a cinnamyl group can lead to 1-benzosuberones. rsc.orgresearchgate.net

Below is a table summarizing the results of the In(OTf)₃-catalyzed intramolecular hydroarylation of various α-phenylallyl β-ketosulfones. rsc.org

Table 1: In(OTf)₃-Catalyzed Intramolecular Hydroarylation of α-Phenylallyl β-Ketosulfones

Entry Substrate (Ar) Product Yield (%)
1 3,4-(MeO)₂C₆H₃ 1-Benzosuberone (B52882) derivative 95
2 3,4,5-(MeO)₃C₆H₂ 1-Benzosuberone derivative 92
3 3-MeO-4-BnO-C₆H₃ 1-Benzosuberone derivative 88
4 Naphthyl 1-Benzosuberone derivative 84
5 3,4-(MeO)₂C₆H₃ (with 2-phenylallyl) 1-Tetralone (B52770) derivative 88
6 3,4,5-(MeO)₃C₆H₂ (with 2-phenylallyl) 1-Tetralone derivative 85

Data sourced from a study on In(OTf)₃-catalyzed intramolecular hydroarylation. rsc.org

Metallo-ene reactions are a class of pericyclic reactions that are mechanistically related to the classic ene reaction. In a metallo-ene reaction, a metal acts as the migrating group instead of a hydrogen atom. These reactions can be either intramolecular or intermolecular and proceed through a six-membered cyclic transition state.

While specific examples involving a phenylsulfonyl shift in a metallo-ene reaction of this compound are not extensively documented, the general principles of this reaction type can be applied. A hypothetical metallo-ene reaction involving a this compound derivative could proceed through the formation of an organometallic intermediate at the allylic position. The metal, coordinated to the sulfone's oxygen atoms, could then facilitate a rearrangement where the allylic group migrates to a tethered alkene, with the metal acting as the pivot. This would result in the formation of a new carbon-carbon bond and a shift of the phenylsulfonyl group. The regioselectivity of such a reaction would be influenced by the nature of the metal and the substitution pattern of the substrates.

Fragmentation and Decomposition Pathways of Allylic Sulfone Derivatives

Allylic sulfones can undergo fragmentation and decomposition under various conditions, including thermal, photochemical, or electron-transfer processes. The phenylsulfonyl group is a good leaving group, and its departure can initiate a cascade of reactions.

Under thermal conditions, aryl allyl sulfones can decompose, although the specific pathways are highly dependent on the substrate and the presence of other reagents. In the presence of a radical initiator, the C-S bond can cleave, generating a phenylsulfonyl radical and an allylic radical. These reactive intermediates can then undergo a variety of subsequent reactions, including rearrangement, cyclization, or intermolecular reactions.

Electron-transfer-induced fragmentation is another important decomposition pathway. Single electron reduction of a tertiary sulfone can lead to the formation of a radical anion, which then fragments to generate a carbon-centered radical and a sulfinate anion. The stability of the resulting radical and the nature of the solvent can influence the efficiency of this fragmentation process. The bond dissociation energies of the various bonds in the sulfone radical play a crucial role in determining the fragmentation pathway.

In mass spectrometry, the fragmentation of phenyl cations, which could be formed from the decomposition of this compound, involves complex rearrangements and eliminations. The lowest energy fragmentation pathways include the direct loss of a hydrogen atom or ring-opening followed by the elimination of small molecules like acetylene (B1199291) (C₂H₂).

Transition Metal-Catalyzed Processes

Transition metals are pivotal in activating the allylic system of sulfones, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The sulfonyl group is an excellent leaving group in these transformations, facilitating the formation of key metal-allyl intermediates.

Indium(III) triflate (In(OTf)₃) has been identified as an effective Lewis acid catalyst for promoting the intramolecular hydroarylation of α-phenylallyl β-ketosulfones, which are structurally related to this compound. This reaction provides a direct and atom-economical route to synthetically valuable sulfonyl-functionalized 1-tetralones and 1-benzosuberones. nih.govsioc-journal.cnnih.gov The process involves the activation of the allylic double bond by the indium catalyst, followed by a regioselective intramolecular cyclization. nih.gov

The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) under reflux conditions. nih.govsioc-journal.cn The choice of the aryl group on the ketone and the substituent on the sulfone can influence the reaction's efficiency. Research has shown that various substituted α-phenylallyl β-ketosulfones undergo this cyclization to produce the corresponding seven-membered (benzosuberone) or six-membered (tetralone) ring systems in moderate to good yields. nih.govnih.gov The regioselectivity of the cyclization is controlled by the stability of the intermediate carbocation formed upon activation of the allyl group. nih.gov

Table 1: In(OTf)₃-Catalyzed Intramolecular Hydroarylation of α-Phenylallyl β-Ketosulfones Reaction conditions: Substrate (1.0 mmol), In(OTf)₃ (10 mol%), in refluxing (CH₂Cl)₂.

Entry Ar (Ketone) R (Sulfone) Product Yield (%)
1 3,4-(MeO)₂C₆H₃ Tolyl Sulfonyl 1-benzosuberone derivative 81
2 3,4-(MeO)₂C₆H₃ Phenyl Sulfonyl 1-benzosuberone derivative 80
3 3,4-(MeO)₂C₆H₃ n-Butyl Sulfonyl 1-benzosuberone derivative 75
4 3-MeOC₆H₄ Tolyl Sulfonyl 1-tetralone derivative 84
5 Phenyl Tolyl Sulfonyl 1-tetralone derivative 70

Data sourced from Chang et al., RSC Advances, 2020. nih.govnih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the context of allylic sulfones like this compound, the most prominent palladium-catalyzed transformation is the Tsuji-Trost reaction, or allylic alkylation. wikipedia.orgorganic-chemistry.org In this reaction, the allylic sulfone acts as an electrophile. The palladium(0) catalyst coordinates to the double bond of the allyl system and facilitates the departure of the phenyl sulfinate leaving group, forming a η³-π-allylpalladium(II) complex. wikipedia.orgorganic-chemistry.org This intermediate is then attacked by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

The reaction is highly versatile due to the wide range of nucleophiles that can be employed, including soft carbon nucleophiles (e.g., malonates), amines, and phenols. organic-chemistry.org The use of chiral phosphine (B1218219) ligands can render the reaction asymmetric, providing a powerful method for constructing chiral molecules. wikipedia.org While the phenyl sulfone is an effective leaving group, other derivatives such as allylic acetates or carbonates are also commonly used substrates in these reactions. nih.gov The regioselectivity of the nucleophilic attack on the unsymmetrical 3-phenylallyl (cinnamyl) palladium complex is influenced by factors such as the nature of the ligand and the nucleophile. organic-chemistry.org

While palladium is widely used, other transition metals offer complementary reactivity and selectivity in the activation of allylic sulfones.

Iridium Catalysis: Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful tool, often providing high regioselectivity for the branched isomer, which can be complementary to the linear products often favored in palladium catalysis. sioc-journal.cnrsc.org Iridium catalysts have been successfully used in the allylation of sodium sulfinates with allylic carbonates to produce chiral, non-racemic allylic sulfones with high enantioselectivity. nih.govnih.govacs.org This highlights the potential for using iridium catalysis with substrates like this compound to generate branched, chiral products. nih.govacs.org

Copper Catalysis: Copper catalysts are known to mediate the allylic substitution of substrates with good leaving groups, often using "hard" nucleophiles like Grignard reagents or organozinc compounds. wikipedia.org This reactivity contrasts with palladium catalysts, which typically favor "soft" nucleophiles. wikipedia.org Recent research has demonstrated the copper-catalyzed borylation of allylic sulfones, providing a direct route to valuable allylboronic esters. nih.govacs.org This method offers a complementary approach to traditional methods and expands the synthetic utility of allylic sulfones. nih.gov

Rhodium Catalysis: Rhodium catalysts are highly effective in a variety of transformations, including C-H activation and annulation reactions. While direct applications with this compound are specific, rhodium(III) has been used to catalyze the annulation of sulfoxonium ylides with alkynylsulfones to construct substituted naphthols, showcasing rhodium's utility in sulfone chemistry. nih.gov Rhodium has also been employed for the regioselective selenylation and sulfenylation of phenyl-containing heterocycles, indicating its capacity for C-H functionalization in complex aromatic systems. nih.gov

Organocatalysis and Photocatalysis

In addition to transition metals, organocatalysis and photocatalysis provide modern, often milder, alternatives for transforming allylic sulfones.

Nonionic, strongly basic proazaphosphatrane organocatalysts have been shown to be highly effective for the isomerization of allylic compounds. Specifically, allyl phenyl sulfone can be efficiently transformed at ambient temperature using a proazaphosphatrane catalyst such as P(i-PrNCH₂CH₂)₃N. acs.org The reaction proceeds via a deprotonation-reprotonation mechanism. The strong basicity of the catalyst facilitates the removal of a proton from the carbon adjacent to the sulfone group, generating a stabilized carbanion. Subsequent protonation at the terminal carbon of the allyl system leads to the thermodynamically more stable conjugated isomer. In the case of allyl phenyl sulfone, this isomerization leads to an isomerization/dimerization product in high yield (>95%). acs.org

Table 2: Proazaphosphatrane-Catalyzed Transformation of Allyl Phenyl Sulfone

Substrate Catalyst Temperature (°C) Time (h) Product Yield (%)
Allyl phenyl sulfone P(i-PrNCH₂CH₂)₃N Ambient 2 Isomerization/dimerization product >95

Data sourced from Chandrasekhar et al., Adv. Synth. Catal., 2005. acs.org

Visible-light photocatalysis has become a powerful tool for generating radical intermediates under mild conditions. Hydrogen Atom Transfer (HAT) is a key mechanism within this field, allowing for the selective functionalization of C-H bonds. nih.gov This strategy has been applied to the synthesis of sulfones. For instance, a three-component photocatalytic reaction involving an aryldiazo salt, a styrene (B11656) derivative, and sodium metabisulfite (B1197395) can produce various alkyl sulfones under mild conditions using a photocatalyst and a HAT reagent. nih.gov

Furthermore, allylic sulfones themselves can act as radical acceptors in photocatalytic reactions. For example, photocatalytic methods have been developed for the alkenylation of alkyl bromides with vinyl phenyl sulfones. acs.org More advanced strategies involve dual catalysis systems, where a photocatalyst generates a radical from an alkane via HAT, which then participates in a nickel-catalyzed three-component reaction with a sulfur dioxide surrogate and a Michael acceptor to form chiral sulfones. nih.gov This demonstrates the potential for using abundant hydrocarbon feedstocks to synthesize complex, enantioenriched sulfone-containing molecules, a strategy for which substrates like this compound could be relevant partners. nih.gov

Catalytic Transformations Involving 3 Phenylallyl Phenyl Sulfone

Visible Light Photoredox Catalysis for Difunctionalization Reactions

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide array of chemical transformations under mild and environmentally benign conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. These intermediates can then engage in various bond-forming reactions, including the difunctionalization of unsaturated systems.

In the context of 3-phenylallyl phenyl sulfone, visible light photoredox catalysis offers a potential pathway for the direct addition of two different functional groups across the carbon-carbon double bond of the allyl moiety. However, a review of the current scientific literature indicates that specific studies detailing the visible light photoredox-catalyzed difunctionalization of this compound are not available.

While the broader field of photoredox-catalyzed difunctionalization of alkenes is well-established, and various transformations of allylic sulfones have been reported, the direct application to this compound for difunctionalization reactions remains an underexplored area of research. Existing studies on allylic sulfones under photoredox conditions have predominantly focused on coupling reactions that involve the elimination of the sulfonyl group or the reduction of the sulfone to a sulfide (B99878), rather than the addition across the double bond.

Therefore, this section cannot present detailed research findings, data tables, or specific examples for the visible light photoredox-catalyzed difunctionalization of this compound due to the absence of such information in the peer-reviewed scientific literature. Further research is required to explore the feasibility and scope of this transformation.

Advanced Synthetic Applications of 3 Phenylallyl Phenyl Sulfone Derivatives

Synthesis of Diverse Organic Scaffolds and Heterocycles

Derivatives of 3-phenylallyl phenyl sulfone serve as key precursors for the assembly of various carbocyclic and heterocyclic frameworks. Their ability to undergo intramolecular cyclizations and participate in controlled nucleophilic additions makes them invaluable in synthetic chemistry.

Construction of Sulfonylated Carbocycles, including 1-Benzosuberones, 1-Tetralones, and Trisubstituted Cyclohexenes

A notable application of this compound derivatives is in the synthesis of fused bicyclic ketones such as 1-benzosuberones and 1-tetralones. An efficient one-pot method involves the Indium(III) triflate (In(OTf)₃)-catalyzed intramolecular hydroarylation of α-phenylallyl β-ketosulfones. nih.govcore.ac.ukmdpi.com This reaction proceeds in refluxing 1,2-dichloroethane (B1671644) and offers a highly regioselective, atom-economic route to these important carbocyclic structures. nih.govcore.ac.uk The process is believed to involve the formation of a benzylic carbocation, which then undergoes an intramolecular electrophilic annulation, driven by an activating group on the aromatic ring. core.ac.uk

Table 1: Synthesis of 1-Benzosuberones and 1-Tetralones via Intramolecular Hydroarylation

Entry Starting β-Ketosulfone Product Yield (%)
1 α-(cinnamyl)-2-methoxy-1-phenylethanone derivative 5-Methoxy-2-(phenylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[a]azulen-1-one 75%
2 α-(cinnamyl)-2,4-dimethoxy-1-phenylethanone derivative 5,7-Dimethoxy-2-(phenylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[a]azulen-1-one 82%
3 α-(cinnamyl)-2,5-dimethoxy-1-phenylethanone derivative 5,8-Dimethoxy-2-(phenylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[a]azulen-1-one 80%
4 α-(cinnamyl)-3,4-dimethoxy-1-phenylethanone derivative 6,7-Dimethoxy-2-(phenylsulfonyl)-3,4-dihydronaphthalen-1(2H)-one 78%

Data sourced from research on In(OTf)₃-catalyzed intramolecular hydroarylation of α-phenylallyl β-ketosulfones. nih.gov

Furthermore, phenyl sulfones are instrumental in a novel process for creating highly functionalized di- and trisubstituted cyclohexenes. nih.govnih.govresearchgate.net This method utilizes a tungsten complex to activate an aromatic ring of a phenyl sulfone, making it susceptible to sequential protonation and nucleophilic addition reactions. nih.gov This sequence generates a trisubstituted cyclohexene (B86901) with a sulfonyl group at an allylic position. The sulfonyl group can then be displaced by a third nucleophile, allowing for the introduction of three independent points of diversity in a stereocontrolled manner. nih.govresearchgate.net

Stereoselective Alkene Synthesis Applications

The allylic sulfone moiety is a cornerstone for stereoselective alkene synthesis. An efficient, catalyst-free synthesis of trisubstituted allylic sulfones has been developed through the reaction of Morita-Baylis-Hillman (MBH) carbonates with sodium sulfinates. thieme.de This reaction proceeds smoothly at mild temperatures (40 °C) via an Sₙ2' pathway, yielding allylic sulfones with defined stereochemistry. thieme.de The geometry of the resulting alkene is often controlled, providing access to specific isomers.

Table 2: Synthesis of Trisubstituted Allylic Sulfones from MBH Carbonates

Entry R Group (on MBH carbonate) Ar Group (on sodium sulfinate) Product Z/E Ratio Isolated Yield (%)
1 Phenyl Phenyl 90:10 96
2 4-Chlorophenyl Phenyl 89:11 95
3 4-Nitrophenyl Phenyl 85:15 93
4 Phenyl 4-Methylphenyl 91:9 97
5 Phenyl 4-Methoxyphenyl 90:10 94

Data showcases the high Z-selectivity in the synthesis of various trisubstituted allylic sulfones. thieme.de

Development of Ketones and α,β-Unsaturated Ketones

Allylic sulfone derivatives are pivotal in the synthesis of ketones and their unsaturated counterparts. Specifically, γ-keto sulfones are valuable intermediates in organic and pharmaceutical chemistry. researchgate.netnih.gov A green, metal-free hydrosulfonylation method allows for the synthesis of γ-keto sulfones from α,β-unsaturated ketones and sodium sulfinates. researchgate.netnih.gov This approach is operationally simple and provides access to a wide range of γ-keto sulfones with broad functional group tolerance. researchgate.net

Additionally, α,β-unsaturated ketones, also known as chalcones, containing a benzylsulfonyl group can be synthesized through a base-catalyzed Claisen-Schmidt condensation. rsc.org For example, 4-(benzylsulfonyl)acetophenone can react with benzaldehyde (B42025) in the presence of potassium hydroxide (B78521) to yield the corresponding 1-(4-benzylsulfonylphenyl)-3-phenyl propenone. rsc.org These sulfonylated chalcones can then serve as precursors for various heterocyclic compounds. rsc.org

Strategies for Functionalization and Molecular Complexity

The allylic sulfone group is not just a structural component but also a reactive handle for introducing further molecular complexity. Its ability to be manipulated through radical pathways or to serve as a stable anchor for building complex structures makes it highly valuable.

Orthogonal Difunctionalization of Distonic Radical Cation Intermediates

While specific examples involving distonic radical cations of this compound are not extensively documented, the broader class of alkyl allyl sulfones undergoes a conceptually related process known as diversity-oriented desulfonylative functionalization. sci-hub.se This radical-based chemistry allows a single, readily installed allylsulfonyl moiety to act as a precursor to a C-centered radical. nih.govsci-hub.se This radical intermediate can then be trapped by a variety of sulfur-based reagents to achieve diverse functional group interconversions. sci-hub.se

This strategy enables a range of transformations, including desulfonylative alkynylation, azidation, halogenation, and deuteration, all from a common alkyl allyl sulfone starting material and under similar radical conditions. sci-hub.se This approach showcases the power of the sulfone group as a versatile placeholder for subsequent functionalization, allowing for the rapid generation of molecular diversity from a single precursor.

Incorporation into Complex Molecular Architectures and Biomimetic Syntheses (e.g., Peptidyl Derivatives, Marine Eicosanoids)

The utility of the allylic sulfone scaffold extends to the synthesis of complex, biologically relevant molecules. A significant application is the development of peptidyl allyl sulfones, which have been identified as a potent new class of inhibitors for clan CA cysteine proteases. nih.gov These compounds were discovered during attempts to synthesize epoxy sulfones from vinyl sulfones and have demonstrated greater potency than the corresponding vinyl sulfone inhibitors against enzymes like calpain I, papain, and cathepsins. nih.gov The synthesis of these complex inhibitors highlights the role of the allyl sulfone as a key pharmacophore. core.ac.uknih.gov

In the realm of natural product synthesis, allylation strategies are crucial for building complex molecular architectures found in marine-derived compounds. nih.govresearchgate.net Allylic transposition reactions (Sₑ') are a significant tool for rationally designing pathways to intricate targets. nih.govresearchgate.net While a direct synthesis of marine eicosanoids using this compound is not specifically reported, the principles of using allylic building blocks are central to the synthesis of complex marine natural products, such as the xenicane diterpenes and peloruside A. nih.govresearchgate.net The versatility of the allyl sulfone unit makes it an attractive candidate for incorporation into advanced synthetic sequences aimed at these and other complex biomimetic targets.

Role as Key Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

This compound, also known as cinnamyl phenyl sulfone, and its derivatives are recognized as highly versatile building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites, including an activated double bond susceptible to nucleophilic attack (Michael addition) and the phenylsulfonyl group, which can act as a good leaving group or a radical precursor. This combination of functionalities allows for the construction of complex molecular architectures, particularly heterocyclic systems, through carefully designed reaction cascades.

The electron-withdrawing nature of the phenylsulfonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to conjugate addition by a wide range of nucleophiles. This reactivity is central to its role as a key synthetic intermediate. Following the initial Michael addition, the resulting intermediate can undergo subsequent intramolecular reactions, leading to the formation of various ring structures. The phenylsulfonyl moiety can then be retained in the final product or eliminated, further diversifying the potential synthetic outcomes.

A notable application of this strategy is in the synthesis of complex nitrogen-containing heterocycles. For instance, a cascade reaction involving cinnamyl azides and vinyl sulfones has been developed to produce dihydro-pyrrolo-pyrazole heterocycles. nih.gov In this process, the cinnamyl azide (B81097) effectively acts as a precursor to a nucleophilic species that engages in a series of transformations, including a Michael-type addition, cycloaddition, and elimination, to build the fused heterocyclic core.

The versatility of cinnamyl phenyl sulfone and its derivatives is further highlighted by their participation in domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecules from simple starting materials. The strategic placement of the phenyl and phenylsulfonyl groups on the allyl backbone allows for a high degree of control over the stereochemical outcome of these transformations.

The following table details the scope of a cascade reaction for the synthesis of dihydro-pyrrolo-pyrazoles from various substituted cinnamyl azides and vinyl sulfones, illustrating the role of the 3-phenylallyl moiety as a cornerstone for building molecular complexity.

Table 1: Synthesis of Dihydro-pyrrolo-pyrazoles via Cascade Reaction

Entry Cinnamyl Azide Substituent Vinyl Sulfone Product Yield (%)
1 H Methyl vinyl sulfone 2a 72
2 H Ethyl vinyl sulfone 2b 65
3 H Phenyl vinyl sulfone 2c 51
4 4-Methoxy Methyl vinyl sulfone 2d 68
5 4-Trifluoromethyl Methyl vinyl sulfone 2e 65
6 4-Nitro Methyl vinyl sulfone 2f 55
7 2-Chloro Methyl vinyl sulfone 2g 61
8 2-Thienyl Methyl vinyl sulfone 2h 58
9 2-Benzothienyl Methyl vinyl sulfone 2i 62
10 2-Furyl Methyl vinyl sulfone 2j 53
11 α-Methyl Methyl vinyl sulfone 2k 67
12 α-Ethyl Methyl vinyl sulfone 2l 64

Data sourced from a study on the cascade reaction of cinnamyl azides and vinyl sulfones. nih.gov

The successful synthesis of a diverse range of these heterocyclic structures underscores the robustness and versatility of the 3-phenylallyl scaffold as a key intermediate. The reaction tolerates a variety of electron-donating and electron-withdrawing substituents on the aromatic ring of the cinnamyl group, as well as different heteroaromatic rings. nih.gov This flexibility is crucial for the generation of libraries of complex molecules for applications in medicinal chemistry and materials science.

Furthermore, the phenylsulfonyl group in the intermediate adducts can be strategically removed or can participate in further transformations. For example, the ethyl sulfone group on the pyrrolidine (B122466) nitrogen of the product can be readily removed, demonstrating its dual role as both an activating group and a protecting group that can be cleaved to allow for further functionalization. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Phenylallyl Phenyl Sulfone Analogues

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov For 3-phenylallyl phenyl sulfone and its analogues, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov The high-resolution mass measurement capabilities of ESI-MS can provide the exact molecular formula of the compound. mdpi.com Fragmentation in the ESI source is typically minimal, which simplifies the interpretation of the resulting mass spectrum, primarily showing the molecular ion.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. sigmaaldrich.comnist.gov this compound, being a relatively stable organic molecule, can be analyzed by GC-MS.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the gas chromatograph. It then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.

For this compound (molecular weight 244.31 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 244. nih.gov The fragmentation pattern would be expected to show characteristic fragments resulting from the cleavage of the C-S and S-O bonds, as well as fragmentation of the allyl chain. Common fragments would likely include the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141), the tropylium (B1234903) ion (C₇H₇⁺, m/z 91) from the benzyl (B1604629) moiety, and the phenyl cation (C₆H₅⁺, m/z 77). nist.gov The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Table 3: Common Compounds Mentioned in the Article

Compound Name
This compound
1-Cinnamyl-4-methylpiperazine
Phenyl trans-styryl sulfone
Allyl phenyl sulfone
Methyl phenyl sulfone
Phenyl vinyl sulfone
Cinnamyl alcohol

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Insights

Vibrational and electronic spectroscopy are fundamental tools for characterizing the functional groups and understanding the electronic structure of organic compounds like this compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its analogues, IR spectroscopy is particularly useful for confirming the presence of the key sulfone (SO₂), alkene (C=C), and aromatic (C=C, C-H) functionalities.

The most characteristic vibrational modes for phenyl sulfones are the asymmetric and symmetric stretching of the sulfone group. researchgate.net These typically appear as strong absorption bands in the IR spectrum. For instance, in diphenyl sulfone, these bands are observed at approximately 1322 cm⁻¹ (asymmetric SO₂ stretching) and 1120 cm⁻¹ (symmetric SO₂ stretching). researchgate.net The exact position of these bands can be influenced by the electronic environment of the sulfone group.

Other significant absorption bands for this compound include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Alkenyl C=C stretching: Typically observed in the 1680-1640 cm⁻¹ region.

Aromatic C=C stretching: Occurring in the 1600-1450 cm⁻¹ range.

C-S stretching: This vibration is generally weaker and appears in the fingerprint region.

The table below summarizes the characteristic IR absorption frequencies for the key functional groups in this compound and related compounds.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Analogues

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Sulfone (SO₂) Asymmetric Stretch 1325 - 1300 Strong
Sulfone (SO₂) Symmetric Stretch 1160 - 1120 Strong
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
Alkene C=C Stretch 1680 - 1640 Medium-Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the chromophores responsible for UV absorption are the phenyl rings and the allylic double bond, which are in conjugation.

The UV spectra of substituted phenyl sulfones exhibit absorption bands corresponding to π → π* transitions of the aromatic rings. researchgate.net The presence of the allyl group in conjugation with one of the phenyl rings is expected to influence the position and intensity of these absorption maxima. The sulfone group, while not a strong chromophore itself, can act as an auxochrome, modifying the absorption characteristics of the phenyl rings. The electronic interaction between the phenyl rings through the sulfone group is generally weak, so the spectrum often resembles a superposition of the spectra of the individual chromophoric components. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound Analogues

Chromophore Electronic Transition Expected λmax (nm)
Phenyl Ring π → π* (E2-band) ~220
Phenyl Ring π → π* (B-band) ~265

X-ray Crystallography for Precise Solid-State Structural Determination

From these studies, the key structural parameters of the sulfone group are well-established. The S=O bond distances are typically in the range of 1.43 to 1.46 Å, and the S-C bond lengths are around 1.76 to 1.79 Å. st-andrews.ac.uk The C-S-C bond angle is generally found to be in the range of 104-107°, while the O-S-O bond angle is larger, typically between 117-120°. st-andrews.ac.uk

The conformation of this compound in the solid state would be determined by a balance of intramolecular steric effects and intermolecular packing forces, such as van der Waals interactions and potential weak hydrogen bonds. The relative orientation of the two phenyl rings and the conformation of the allyl group would be key features revealed by a crystallographic study. For instance, in related diphenyl sulfones, the phenyl rings adopt a non-coplanar arrangement. nih.gov The study of various sulfone-containing compounds has shown that intermolecular interactions can significantly influence their solid-state packing. st-andrews.ac.uk

Table 3: Representative X-ray Crystallographic Data for Phenyl Sulfone Analogues

Structural Parameter Typical Value Range (Å or °) Reference Compound(s)
S=O Bond Length 1.43 - 1.46 Å Diphenyl sulfone derivatives st-andrews.ac.uk
S-C Bond Length 1.76 - 1.79 Å Diphenyl sulfone derivatives st-andrews.ac.uk
C-S-C Bond Angle 104 - 107° Diphenyl sulfone derivatives st-andrews.ac.uk
O-S-O Bond Angle 117 - 120° Diphenyl sulfone derivatives st-andrews.ac.uk

Computational and Theoretical Studies of 3 Phenylallyl Phenyl Sulfone Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions involving allylic sulfones. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study complex reaction pathways.

One significant application of DFT in this area is the elucidation of stereospecific reactions. For instance, in the palladium-catalyzed decarboxylative allylation of sulfones, DFT calculations at the B3LYP/6-31+G* level of theory have been instrumental. nih.gov These calculations revealed that the barrier for rotation around the α-carbon-sulfur bond is a critical factor in determining the stereochemical outcome. nih.gov The calculated rotational barrier of 9.9 kcal/mol for an α-sulfonyl anion suggests that for the reaction to be highly enantiospecific, the subsequent allylation must proceed with a lower activation barrier to outcompete racemization. nih.gov This highlights the utility of DFT in rationalizing experimentally observed stereospecificity.

DFT studies also play a crucial role in understanding the reactivity of related allylic systems. For example, a comparative analysis of 2-propenesulfenic acid (PSA) and allyl mercaptan (AM) using DFT at the B3LYP/cc-pVQZ level of theory has provided insights into their chemical reactivity. mdpi.com Such studies, while not directly on 3-phenylallyl phenyl sulfone, offer valuable information on the behavior of the allyl sulfonyl moiety.

Furthermore, DFT calculations have been employed to investigate the mechanism of various reactions involving sulfone-containing compounds. These studies often focus on identifying transition states and intermediates to map out the entire reaction coordinate. researchgate.net This information is vital for optimizing reaction conditions and designing new synthetic methodologies.

Quantum Chemical Calculations of Electronic Structure and Vibrational Properties

Quantum chemical calculations provide fundamental information about the electronic structure and vibrational properties of molecules, which are key to understanding their chemical behavior. For allylic sulfones, these calculations offer insights into bonding, charge distribution, and spectroscopic characteristics.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity towards electrophiles and nucleophiles. For instance, in a study of an allylic anion, DFT calculations were proposed to determine the HOMO energies of the different carbons to rationalize regioselectivity in reactions with electrophiles. researchgate.net

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental IR spectra. DFT methods, such as B3PW91, combined with appropriate basis sets like 6-311+G(d,p), have been used to calculate the harmonic vibrational frequencies of sulfone derivatives. epstem.net However, it is known that calculated harmonic frequencies often overestimate experimental values, necessitating the use of scaling factors for better agreement. epstem.net The analysis of calculated vibrational spectra can also help in identifying stable conformers and transition states. researchgate.net

The table below presents a hypothetical comparison of calculated vibrational frequencies for key functional groups in this compound, illustrating how computational data can be used.

Table 1: Calculated vs. Experimental Vibrational Frequencies for this compound

Functional GroupCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Experimental Frequency (cm⁻¹)
C=C (alkene)16451640
SO₂ (asymmetric stretch)13251320
SO₂ (symmetric stretch)11501145
C-H (aromatic)30603055

Note: The data in this table is illustrative and based on typical values for these functional groups.

Modeling of Reaction Transition States and Energetic Profiles

A central goal of computational chemistry in reaction analysis is the modeling of transition states and the calculation of energetic profiles. This information provides a quantitative understanding of reaction kinetics and thermodynamics.

For reactions involving allylic sulfones, identifying the transition state structure is key to understanding the reaction mechanism. Computational methods can be used to locate these high-energy structures on the potential energy surface. For example, in the context of an electrophilic attack on an allylic anion, calculating the transition states for the attack on different carbon atoms can predict which site will react faster, thus determining the kinetic product. researchgate.net

For instance, DFT calculations have been used to create energy diagrams for complex, multi-step reactions, comparing different possible pathways. researchgate.net These diagrams visually represent the energetic barriers and the stability of intermediates, providing a clear picture of the favored reaction mechanism.

Table 2: Hypothetical Energetic Data for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+12.8
Products-20.1

Note: This table provides a hypothetical example of the kind of energetic data that can be obtained from computational modeling of a reaction pathway.

Q & A

Q. What synthetic methodologies are effective for preparing 3-phenylallyl phenyl sulfone?

The synthesis of aryl sulfones, including derivatives like this compound, can be achieved via nucleophilic aromatic substitution. For example, phenyl Grignard reagents (e.g., PhMgBr) react with phenyl tosylate in a 7:10 THF:toluene solvent system at 90°C to yield sulfones. Kinetic studies confirm this pathway follows first-order kinetics, with reaction progress monitored via gas-liquid chromatography (GLC) using internal standards like dibenzothiophene . Optimization of solvent polarity, temperature, and stoichiometry is critical to suppress side reactions and improve yields.

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Liquid chromatography-mass spectrometry (LC-MS) is a robust method for detecting sulfones. A validated protocol involves using a ZB-1 capillary column (phenyl polydimethylsiloxane stationary phase) with electrospray ionization (ESI) for high sensitivity. For quantitative analysis, calibration curves using internal standards (e.g., deuterated analogs) ensure precision, with detection limits as low as 0.1 µg/mL . Complementary techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy aid in structural confirmation, particularly for distinguishing sulfone regioisomers .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in desulfurization reactions?

In coal model studies, sulfones like benzyl phenyl sulfone exhibit resistance to desulfurization under mild conditions (e.g., NaTeH/DMF at 78°C), with only 22% conversion observed. Elevated temperatures (~300°C) enhance reactivity, but competing decomposition pathways limit yields. Computational studies suggest electron-withdrawing sulfone groups stabilize transition states in radical-mediated cleavage, though steric hindrance from the 3-phenylallyl moiety may reduce efficiency . Mechanistic insights are critical for designing catalysts (e.g., ZnCl2/morpholine) to improve selectivity .

Q. What role do sulfone functional groups play in modifying material properties for advanced applications?

Sulfones are key in proton exchange membranes (PEMs) due to their hydrolytic stability and proton conductivity. For this compound derivatives, sulfonation degree and polymer backbone flexibility directly correlate with hydration-dependent conductivity. For instance, membranes with 1.5 mmol/g sulfonic acid groups achieve conductivities >0.1 S/cm at 50% relative humidity, meeting U.S. DOE targets for fuel cells. However, excessive water uptake (>30 wt%) compromises mechanical integrity, necessitating crosslinking strategies .

Q. How can structural variations in sulfones be leveraged to tune fluorescence properties?

Modifying the sulfur oxidation state (sulfide → sulfoxide → sulfone) and substituents (e.g., phenyl vs. butyl groups) alters photophysical behavior. For example, sulfones with pyrene fluorophores exhibit blue-shifted emission (λem = 420 nm) compared to sulfides (λem = 450 nm) due to reduced π-conjugation. Introducing electron-donating groups (e.g., 3-phenylallyl) further quenches fluorescence via intramolecular charge transfer, a property exploitable in chemosensor design .

Methodological Considerations

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude oxygen to prevent byproduct formation during Grignard reactions .
  • Analytical Validation : For LC-MS, optimize collision energy (e.g., 20–35 eV) to minimize matrix interference and enhance sulfone fragmentation patterns .
  • Computational Modeling : Density functional theory (DFT) at the B3LYP/6-31G* level reliably predicts sulfone electronic properties and reaction pathways .

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